2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

Vue d'ensemble

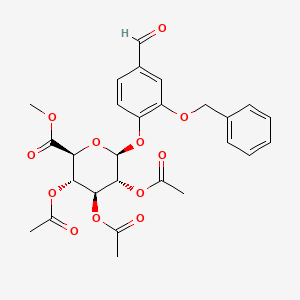

Description

2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₂₈O₁₂ and its molecular weight is 544.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Benzyloxy-4-benzaldehyde β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate (CAS Number: 62346-08-1) is a complex organic compound with significant potential in biochemical research and applications. With a molecular formula of C27H28O12 and a molecular weight of 544.5 g/mol, this compound is notable for its structural features that include a glucuronic acid moiety, which is known for its biological activity in various biochemical pathways.

- Molecular Formula : C27H28O12

- Molecular Weight : 544.5 g/mol

- CAS Number : 62346-08-1

- Synonyms : 4-Formyl-2-(phenylmethoxy)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

Biological Activity Overview

The biological activity of this compound can be attributed to its ability to interact with various biological systems, particularly in the context of drug metabolism and enzymatic processes. It serves as a β-glucuronide linker for bio-conjugation, which is essential in pharmaceutical applications for enhancing the solubility and excretion of drugs.

- Enzyme Interaction : The compound acts as a substrate for UDP-glucuronosyltransferases (UGTs), enzymes that catalyze the conjugation of glucuronic acid to various substrates, facilitating their elimination from the body.

- Antioxidant Activity : Preliminary studies suggest that derivatives of glucuronic acid exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Some glucuronides have been shown to reduce inflammation by modulating inflammatory pathways.

Table 1: Summary of Biological Activities

Case Study: Glucuronidation Pathways

A study investigating the metabolic pathways involving glucuronides highlighted the role of compounds like 2-Benzyloxy-4-benzaldehyde β-D-glucopyranosiduronic Acid Methyl Ester in drug detoxification. This research demonstrated that the compound significantly increases the rate of clearance for certain pharmaceutical agents by facilitating their conversion into more water-soluble forms suitable for renal excretion.

Applications in Drug Development

The incorporation of glucuronide linkers such as this compound into drug design has been shown to improve pharmacokinetic profiles:

- Enhanced Solubility : The addition of glucuronic acid moieties increases solubility in aqueous environments.

- Reduced Toxicity : By promoting the detoxification processes through glucuronidation, these compounds can reduce the potential toxicity of drugs.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Benzyloxy-4-benzaldehyde β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate has been utilized in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance the pharmacological properties of the resulting compounds.

- Case Study : The compound has been used as a building block in the preparation of dopamine metabolites, which are critical for studying neurochemical pathways and developing treatments for neurological disorders .

Glycosylation Studies

The compound serves as an important glycosyl donor in glycosylation reactions. Its ability to participate in these reactions makes it a key player in carbohydrate chemistry.

- Research Example : In a study focused on glycosylation refinement, researchers employed derivatives of this compound to develop more complex oligosaccharides, showcasing its utility as a versatile glycosylation reagent .

Antimicrobial Research

There is emerging interest in the antimicrobial properties of benzaldehyde derivatives. The compound's structure may contribute to its effectiveness against certain bacterial strains.

- Research Findings : Preliminary studies indicate that benzaldehyde derivatives can act as antibiotic modulators, enhancing the efficacy of existing antibiotics against resistant strains . Further exploration of this compound could reveal similar properties.

Propriétés

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-phenylmethoxyphenoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O12/c1-15(29)35-22-23(36-16(2)30)25(37-17(3)31)27(39-24(22)26(32)33-4)38-20-11-10-19(13-28)12-21(20)34-14-18-8-6-5-7-9-18/h5-13,22-25,27H,14H2,1-4H3/t22-,23-,24-,25+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYDMQMGUXDJAM-HDHXAKMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123023 | |

| Record name | β-D-Glucopyranosiduronic acid, 4-formyl-2-(phenylmethoxy)phenyl, methyl ester, triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62346-08-1 | |

| Record name | β-D-Glucopyranosiduronic acid, 4-formyl-2-(phenylmethoxy)phenyl, methyl ester, triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62346-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranosiduronic acid, 4-formyl-2-(phenylmethoxy)phenyl, methyl ester, triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.